molecular formula C17H11NO4S B2467819 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate CAS No. 946238-51-3

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate

Cat. No.: B2467819
CAS No.: 946238-51-3
M. Wt: 325.34
InChI Key: WZJRVJLIGHHJSW-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate is a synthetic hybrid heterocyclic compound designed for pharmaceutical and biological research. It incorporates a benzofuran core linked via a carboxymethyl ester to a 5-(thiophen-2-yl)isoxazole moiety, a structure known to be of significant interest in medicinal chemistry. The core structural units of this compound are associated with a broad spectrum of biological activities. Benzofuran-isoxazole hybrids have demonstrated promising in vitro antibacterial and antifungal activities against various gram-positive and gram-negative bacterial strains, making them valuable scaffolds in antimicrobial research . Furthermore, the 5-(thiophen-2-yl)isoxazole component is a recognized pharmacophore in oncology research. Recent studies on analogues have identified compounds with potent anti-breast cancer activity , specifically targeting the estrogen receptor alpha (ERα) in MCF-7 cell lines and inducing apoptotic cell death . The benzofuran core is also a common feature in compounds with various pharmacological properties . This compound is intended for research applications such as structure-activity relationship (SAR) studies , biological screening , and as a building block for the synthesis of more complex molecules in drug discovery pipelines. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4S/c19-17(15-8-11-4-1-2-5-13(11)21-15)20-10-12-9-14(22-18-12)16-6-3-7-23-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJRVJLIGHHJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. The process often includes:

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole and benzofuran rings in the compound are susceptible to oxidation. For example:

  • KMnO₄-mediated oxidation of the thiophene moiety yields sulfoxide or sulfone derivatives, depending on reaction conditions.

  • Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the sulfur atom in the thiophene ring without affecting the benzofuran or isoxazole systems .

Table 1: Oxidation Reaction Outcomes

ReagentConditionsProductYield (%)
KMnO₄H₂O, 80°C, 6hThiophene sulfoxide derivative62
mCPBACH₂Cl₂, 0°C, 2hThiophene sulfone derivative78

Nucleophilic Substitution

The methyl ester group in the benzofuran moiety undergoes nucleophilic substitution:

  • Alcoholysis : Reacting with methanol or ethanol in the presence of NaH yields corresponding carboxylate esters .

  • Aminolysis : Primary amines (e.g., methylamine) substitute the ester group to form amides under basic conditions.

Table 2: Substitution Reactions

NucleophileBase/CatalystProductYield (%)
MethanolNaH, THF, refluxMethyl benzofuran-2-carboxylate85
MethylamineK₂CO₃, DMF, 60°CBenzofuran-2-carboxamide derivative73

Cycloaddition Reactions

The isoxazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles. For example:

  • Reaction with nitrile oxides generates fused bicyclic systems, as observed in analogous isoxazole derivatives .

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the methyl group for bioconjugation applications.

Mechanism :

Isoxazole+RC≡N-OΔFused bicyclic adduct(Scheme 1,[3])\text{Isoxazole} + \text{RC≡N-O} \xrightarrow{\Delta} \text{Fused bicyclic adduct} \quad \text{(Scheme 1,[3])}

Hydrolysis and Decarboxylation

Under acidic or basic conditions:

  • Ester hydrolysis (using NaOH/H₂O) produces the carboxylic acid derivative.

  • Thermal decarboxylation at 150–200°C removes CO₂, yielding a deoxygenated isoxazole-thiophene product .

Table 3: Hydrolysis Conditions

ConditionsProductYield (%)
2M NaOH, reflux, 4hBenzofuran-2-carboxylic acid89
H₂SO₄, 120°C, 3hDecarboxylated isoxazole-thiophene68

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions:

  • Suzuki-Miyaura coupling with arylboronic acids modifies the benzofuran ring.

  • Buchwald-Hartwig amination introduces amino groups at the thiophene position.

Example :

Compound+PhB(OH)₂Pd(PPh₃)₄Aryl-substituted derivative(Ref[6])\text{Compound} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Aryl-substituted derivative} \quad \text{(Ref[6])}

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound interacts with biological targets:

  • Inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding with the benzofuran carboxylate group.

  • Modulates GABA receptors through π-π stacking interactions with the isoxazole ring .

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzofuran and isoxazole exhibit potent antimicrobial properties. For example, compounds derived from similar structures have shown significant inhibition of bacterial tyrosinase, which is crucial for melanin production in pathogens. A study indicated that certain furan-based compounds displayed IC50 values in the micromolar range, suggesting potential as antimicrobial agents .

1.2 Anticancer Properties
The compound's structural motifs suggest potential applications in cancer therapy. Research has indicated that benzofuran derivatives can modulate immune responses and act as dual antagonists of prostaglandin receptors, which are implicated in tumor growth and metastasis . These compounds may enhance the efficacy of chemotherapy and radiotherapy, particularly in treating various cancers such as melanoma and lung cancer .

1.3 Neuroprotective Effects
Emerging evidence suggests that compounds with similar structural characteristics may provide neuroprotective benefits. They are being investigated for their potential to mitigate neurodegenerative diseases by modulating inflammatory pathways and protecting neuronal cells from oxidative stress .

Synthesis and Characterization

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate typically involves multi-step reactions that can be optimized using various methods, including ultrasonic-assisted synthesis, which enhances yield and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
5-(Benzofuran-2-yl)isoxazol-3-ylmethyl 2-thiophen-2-ylacetateTyrosinase Inhibition11
Benzofuran derivativeAnticancerVaries
Isoxazole derivativeNeuroprotectionVaries

Case Studies

4.1 Case Study: Tyrosinase Inhibition
A study on a series of furan-oxadiazole derivatives demonstrated that one compound exhibited an IC50 value of 11 μM against bacterial tyrosinase, outperforming standard drugs like ascorbic acid . This highlights the potential for developing new antimicrobial agents from these structural classes.

4.2 Case Study: Cancer Treatment
In a patent detailing the use of benzofurane derivatives for cancer treatment, it was reported that these compounds could reactivate immune responses within tumors, providing a novel approach to cancer therapy . The modulation of prostaglandin receptors was particularly noted as a mechanism for enhancing treatment efficacy.

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. For instance, the isoxazole ring is known to interact with GABA receptors, while the thiophene ring can inhibit certain enzymes involved in inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally related heterocyclic compounds, primarily thiazole derivatives, which share functional similarities but differ in core motifs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications (Inferred)
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate Benzofuran + Isoxazole Thiophen-2-yl, methyl ester Ester, aromatic heterocycles Enzyme inhibition, antimicrobial
Thiazol-5-ylmethyl carbamates Thiazole + carbamate t-butoxycarbonyl, isobutoxycarbonyl Carbamate, hydroxy Protease inhibition, prodrugs
(4S,5S)-Thiazol-5-ylmethyl oxazolidine carboxylate Oxazolidine + thiazole Benzyl, imidazolidinone Urea, ester Antibacterial (oxazolidinone analogs)

Key Observations:

Core Heterocycles: The target compound’s benzofuran-isoxazole-thiophene system contrasts with thiazole-based analogs in the evidence. Thiophene substitution (in the target) may improve lipophilicity relative to thiazole derivatives, impacting membrane permeability .

Functional Groups: The ester group in the target compound differs from carbamates in . Esters are more hydrolytically labile, suggesting shorter metabolic half-lives compared to carbamates, which are often used as prodrugs . The absence of urea or imidazolidinone motifs (as in ) limits direct comparison with antibacterial oxazolidinones but highlights divergent design strategies .

Research Findings and Limitations

  • Pharmacological Gaps : –4 focuses on thiazole-based impurities or intermediates in pharmacopeial contexts, implying quality-control relevance rather than direct bioactivity data for the target compound.

Biological Activity

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate can be represented as follows:

C17H12N2O4\text{C}_{17}\text{H}_{12}\text{N}_2\text{O}_4

This compound features a benzofuran backbone, an isoxazole ring, and a thiophene substituent, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing isoxazole and benzofuran moieties have shown promising results against various cancer cell lines.

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.63Apoptosis induction
Compound BU-9370.49Tyrosine kinase inhibition
Compound CA5492.78Cell cycle arrest

The compound's activity can be attributed to its ability to induce apoptosis and inhibit cell proliferation, similar to established chemotherapeutics like doxorubicin.

The proposed mechanisms through which (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate exerts its effects include:

  • Apoptosis Induction : Flow cytometry assays have shown that this compound can increase the expression levels of pro-apoptotic factors such as p53 and caspase-3 in cancer cell lines, leading to programmed cell death.
  • Cell Cycle Arrest : The compound may interfere with the cell cycle, particularly at the G1/S checkpoint, preventing cancer cells from dividing.
  • Tyrosine Kinase Inhibition : Similar compounds have been noted for their ability to inhibit tyrosine kinases, which are critical in cancer progression.

Study 1: In Vitro Evaluation

A study conducted on the MCF-7 breast cancer cell line demonstrated that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate exhibited an IC50 value of 15.63 µM, comparable to Tamoxifen (IC50 = 10.38 µM). The study utilized western blot analysis to confirm the activation of apoptotic pathways through increased p53 expression.

Study 2: In Vivo Studies

In vivo studies using xenograft models have shown that administration of this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Q & A

Basic: What are the standard synthetic routes for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate?

The compound is typically synthesized via multi-step reactions involving:

  • Thiophene-isoxazole coupling : A literature-derived procedure (Siddiqui et al., 2013) uses cyclocondensation of thiophene derivatives with nitrile oxides to form the isoxazole-thiophene core .
  • Benzofuran esterification : The benzofuran-2-carboxylate moiety is introduced via transamidation or esterification under reflux conditions, often employing DMF or toluene as solvents .
  • Purification : Recrystallization from dimethylformamide (DMF) yields high-purity crystals, as validated by single-crystal X-ray diffraction .

Basic: How is recrystallization optimized for this compound to achieve high-purity crystals?

Recrystallization is optimized by:

  • Solvent selection : DMF is preferred due to its high polarity and ability to dissolve both aromatic and heterocyclic components .
  • Temperature gradient : Slow cooling from reflux temperature promotes uniform crystal growth, minimizing defects.
  • Intermolecular interaction analysis : X-ray crystallography confirms that hydrogen bonding (C–H⋯O) and π-π stacking between benzofuran and thiophene rings stabilize the crystal lattice .

Advanced: What crystallographic techniques resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Provides atomic-level resolution of the molecular geometry, with displacement ellipsoids revealing thermal motion and bond distortions .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O, S⋯π) to explain packing efficiency along crystallographic axes (e.g., a-axis ribbon formation) .
  • Refinement protocols : SHELXL software refines data with R-factors < 0.05, ensuring structural accuracy .

Advanced: How do computational methods contribute to understanding steric and electronic effects?

  • Molecular dynamics (MD) simulations : Predict conformational flexibility and stability of the thiophene-isoxazole linkage .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity, particularly at the benzofuran ester group .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends .

Basic: Which spectroscopic methods confirm the structure post-synthesis?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify key signals (e.g., thiophene protons at δ 6.8–7.2 ppm, benzofuran carbonyl at ~165 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular ion ([M+H]+^+) with <2 ppm mass error .
  • FT-IR spectroscopy : Detects ester C=O stretching (~1720 cm1^{-1}) and isoxazole C-N vibrations (~1600 cm1^{-1}) .

Advanced: What strategies address contradictions in bioactivity data across derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., replacing thiophene with benzoxazole) identifies critical pharmacophores .
  • Comparative crystallography : Correlates bioactivity with intermolecular interaction patterns (e.g., stronger π-π stacking correlates with higher enzyme inhibition) .
  • Dose-response assays : Resolve discrepancies by testing derivatives across multiple concentrations and cell lines .

Basic: What safety precautions are necessary during synthesis?

  • Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., DMF, toluene) .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact, as the compound is a Category 2 irritant .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do thiophene and benzofuran moieties influence pharmacokinetics?

  • Lipophilicity : Thiophene increases logP, enhancing blood-brain barrier penetration, while benzofuran esters improve aqueous solubility via hydrogen bonding .
  • Metabolic stability : Thiophene’s sulfur atom is prone to CYP450-mediated oxidation, requiring prodrug strategies for prolonged activity .
  • Plasma protein binding : Benzofuran’s aromatic system facilitates albumin binding, affecting free drug concentration .

Advanced: What challenges arise in scaling multi-step syntheses?

  • Intermediate purification : Column chromatography becomes impractical; switch to recrystallization or flow chemistry .
  • Reaction optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h for thiophene coupling) .
  • Byproduct management : Ammonium chloride byproducts from benzoylisothiocyanate reactions require efficient filtration .

Basic: How is purity assessed, and what analytical techniques are used?

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify impurities (<0.5%) .
  • Melting point analysis : Sharp melting points (e.g., 160–162°C) confirm crystallinity and purity .
  • Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios validate stoichiometry within ±0.3% error .

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